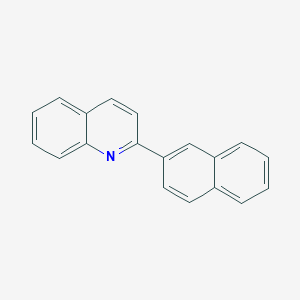

2-(2-Naphthyl)quinoline

説明

Contextualizing Quinolines as Core Heterocyclic Scaffolds in Modern Chemistry

Quinoline (B57606), a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemistry. nih.govmdpi.comfrontiersin.orgresearchgate.net This bicyclic aromatic structure is not merely a synthetic curiosity but a recurring motif in a vast array of naturally occurring alkaloids and pharmacologically active compounds. mdpi.comacs.orgiipseries.org The versatility of the quinoline scaffold stems from its unique electronic properties and the multiple sites available for functionalization, allowing for the fine-tuning of its chemical and physical characteristics. frontiersin.orgresearchgate.net Consequently, quinoline and its derivatives are integral to the development of new pharmaceuticals, with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govacs.orgresearchgate.netrsc.org Beyond medicinal chemistry, quinolines are also employed in materials science, catalysis, and as dyes. rsc.orgresearchgate.net

Overview of 2-(2-Naphthyl)quinoline as a Subject of Academic Inquiry

This compound has garnered considerable attention within the scientific community due to its intriguing properties and potential applications. Research into this compound spans a variety of disciplines. Synthetic chemists have explored various methods for its preparation, including classic reactions like the Friedländer synthesis and more modern catalytic approaches. iipseries.orgsmolecule.com Its photophysical properties, including its absorption and emission characteristics, have been a subject of detailed investigation, revealing its potential as a fluorescent probe and a component in light-emitting devices. rsc.orgscielo.br Moreover, its ability to act as a ligand in the formation of metal complexes and its role in the construction of supramolecular assemblies have opened up new avenues for the development of advanced materials and chemosensors. researchgate.netresearchgate.netrsc.orgcapes.gov.br The study of this compound and its derivatives continues to be an active area of research, with ongoing efforts to fully exploit its unique molecular architecture.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-naphthalen-2-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-7-16-13-17(10-9-14(16)5-1)19-12-11-15-6-3-4-8-18(15)20-19/h1-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNLFJKYHYLXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies for 2 2 Naphthyl Quinoline and Its Structural Analogues

Established and Emerging Synthetic Routes to 2-(2-Naphthyl)quinoline

The construction of the this compound core can be achieved through various synthetic disconnections, leading to a range of methodologies. These include the formation of the quinoline (B57606) ring system from acyclic precursors or the introduction of the 2-naphthyl group onto a pre-existing quinoline scaffold.

A common and practical approach to this compound involves the synthesis and subsequent dehalogenation of a 4-chloro-2-(2-naphthyl)quinoline precursor. This multi-step strategy allows for the construction of the quinoline ring system first, followed by the removal of the chloro group at the 4-position.

The synthesis of the 4-chloro precursor can be accomplished through established methods. The subsequent reductive dehalogenation is a crucial step to yield the target compound. Various reducing agents and catalytic systems can be employed for this transformation. For instance, catalytic hydrogenation is a widely used method for the dehalogenation of chloroquinolines. nih.gov This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The reaction conditions, such as solvent, temperature, and pressure, are optimized to ensure efficient removal of the chlorine atom without affecting other functional groups in the molecule.

Studies on the reductive dehalogenation of various chloro-1,4-benzoquinones have shown that reagents like sulfur(IV) compounds can effect dehalogenation, highlighting the possibility of alternative, non-catalytic reduction methods. figshare.commtak.humtak.hu While not directly applied to 4-chloroquinolines in the provided context, these studies offer insights into the fundamental chemistry of dehalogenation reactions.

A general representation of this synthetic approach is shown below:

| Step | Description | Typical Reagents and Conditions |

|---|---|---|

| 1 | Synthesis of 4-hydroxy-2-(2-naphthyl)quinoline | Condensation of an appropriate aniline (B41778) derivative with a β-ketoester bearing a naphthyl group. |

| 2 | Chlorination | Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). |

| 3 | Reductive Dehalogenation | Catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents. |

Palladium-catalyzed reactions have become powerful tools in organic synthesis, and they have been extensively applied to the construction of quinoline derivatives. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled and efficient manner. Common palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions are particularly relevant for the synthesis of 2-arylquinolines. nih.govajouronline.comlibretexts.orgresearchgate.netorganic-chemistry.orgwikipedia.orgslideshare.netwikipedia.orgnih.govyoutube.comlibretexts.org

The Heck reaction , for instance, involves the coupling of an aryl or vinyl halide with an alkene. nih.govresearchgate.netorganic-chemistry.orgwikipedia.orgslideshare.net In the context of quinoline synthesis, an intramolecular Heck coupling of a suitably functionalized precursor can lead to the formation of the quinoline ring. nih.gov

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another versatile method. wikipedia.orgnih.govyoutube.comlibretexts.org A two-step synthesis of 2-alkynyl-4-arylquinolines has been reported, which involves a regioselective C-2 alkynylation of 2,4-dichloroquinoline (B42001) followed by a Suzuki coupling at the C-4 position. nih.gov This highlights the potential of Suzuki coupling for the functionalization of pre-formed quinoline rings to introduce aryl substituents.

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, has also been employed in the synthesis of quinoline derivatives. ajouronline.comlibretexts.orgresearchgate.net This reaction is particularly useful for introducing alkynyl groups onto the quinoline scaffold, which can then be further elaborated.

| Reaction | Description | Typical Reactants | Catalyst System |

|---|---|---|---|

| Heck Reaction | Coupling of an unsaturated halide with an alkene. | Aryl halide, alkene | Palladium catalyst, base |

| Suzuki Coupling | Coupling of an organoboron compound with an organohalide. | Arylboronic acid, aryl halide | Palladium catalyst, base |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | Terminal alkyne, aryl halide | Palladium catalyst, copper co-catalyst, base |

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including heterocyclic compounds like quinolines. researchgate.netdicp.ac.cnnih.govmdpi.com Gold catalysts, typically in the +1 or +3 oxidation state, are known to be highly effective in activating alkynes towards nucleophilic attack. This property has been exploited in the development of cascade reactions for the synthesis of 2-arylquinolines.

One such strategy involves the intermolecular cycloaddition of 2-aminoaryl carbonyls with internal alkynes. dicp.ac.cn This reaction, catalyzed by a gold(I) complex such as (Ph₃P)AuCl with a silver salt co-catalyst, allows for the efficient construction of polysubstituted quinolines. The reaction proceeds through a cascade of events initiated by the gold-catalyzed activation of the alkyne, followed by nucleophilic attack from the amino group and subsequent cyclization and aromatization. This methodology has been shown to be applicable to a large array of substrates, affording the desired quinoline products in good to excellent yields. dicp.ac.cn

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzaldehyde | Diphenylacetylene | (Ph₃P)AuCl / AgOTf | 2,4-Diphenylquinoline | High | dicp.ac.cn |

| 2-Aminoacetophenone | 1-Phenyl-1-propyne | (Ph₃P)AuCl / AgOTf | 4-Methyl-2-phenylquinoline | Good | dicp.ac.cn |

Nickel-hydride (NiH) catalyzed reactions have recently gained prominence as a versatile method for the synthesis of nitrogen-containing heterocycles. dicp.ac.cnresearchgate.net A notable example is the hydroamination/cyclization cascade reaction of alkynes with anthranils to produce a diverse range of quinolines. dicp.ac.cn This protocol is operationally simple and proceeds under mild conditions.

The reaction is catalyzed by a nickel(II) salt, such as Ni(BF₄)₂·6H₂O, in the presence of a hydrosilane as the hydride source and a bipyridine ligand. The proposed mechanism involves the in-situ generation of a NiH species, which then undergoes migratory insertion into the alkyne to form an alkenylnickel intermediate. This intermediate then reacts with the anthranil, leading to a cascade of events that culminates in the formation of the quinoline ring. A key advantage of this methodology is its broad substrate scope, tolerating a wide variety of both terminal and internal alkynes, including those with aryl and alkyl substituents. The mention of this compound compounds in the context of this research suggests the applicability of this method for the synthesis of the target molecule. dicp.ac.cn

| Reactant 1 | Reactant 2 | Catalyst System | Hydride Source | General Product |

|---|---|---|---|---|

| Alkyne | Anthranil | Ni(BF₄)₂·6H₂O / Bipyridine ligand | Hydrosilane (e.g., Me(OEt)₂SiH) | Substituted Quinoline |

In recent years, there has been a growing interest in the development of metal-free synthetic methods as a more sustainable and environmentally friendly alternative to transition-metal-catalyzed reactions. libretexts.orgnih.govmdpi.comnih.govresearchgate.netnih.govdntb.gov.uarsc.org Several metal-free approaches for the synthesis of quinolines have been reported, often relying on the use of iodine or other non-metallic reagents to promote the desired transformations.

One such method involves the functionalization of C(sp³)–H bonds and a tandem cyclization strategy starting from 2-styrylanilines and 2-methylquinolines. nih.govresearchgate.netnih.gov This approach avoids the use of transition metals and offers a mild route to activate C(sp³)–H bonds and form new C–C and C–N bonds. The reaction is typically carried out in the presence of an oxidant and a catalyst such as molecular iodine. A plausible mechanism involves the oxidation of the methyl group of the 2-methylquinoline (B7769805) to an aldehyde, which then undergoes condensation with the 2-styrylaniline, followed by cyclization and aromatization to afford the functionalized quinoline product. researchgate.net

| Starting Materials | Key Reagents | Reaction Type | General Product |

|---|---|---|---|

| 2-Styrylanilines, 2-Methylquinolines | Oxidant, Iodine (catalyst) | C(sp³)–H functionalization / Tandem cyclization | Functionalized Quinolines |

Classical condensation reactions represent some of the earliest and most fundamental methods for the synthesis of quinolines. The Doebner-von Miller reaction , for example, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline. nih.govwikipedia.orgiipseries.orgjptcp.comresearchgate.net This reaction is typically catalyzed by a strong acid. The Friedländer annulation is another important condensation reaction that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. ijcce.ac.irwikipedia.orgnih.govorganic-chemistry.org These methods, while having been established for a long time, are still widely used for the synthesis of a variety of quinoline derivatives.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed in the synthesis of quinoline analogues. organic-chemistry.orgwikipedia.orglumenlearning.com For instance, a Wittig reaction can be used to introduce an alkenyl group onto a suitable precursor, which can then undergo cyclization to form the quinoline ring. A Knoevenagel condensation/aza-Wittig reaction cascade has been reported for the preparation of 3-sulfonyl-substituted quinolines, demonstrating the utility of this approach for the synthesis of functionalized quinoline analogues. researchgate.netwikipedia.orgijcce.ac.ir

A direct synthesis of 2-(2-naphthyl)quinolines has been achieved through the reaction of Z-3-(2-naphthyl)-3-chloro-2-propenal with aromatic amines. The resulting 1-(2-naphthyl)-3-iminoaryl-1-propenylarylamines, upon heating in glacial acetic acid, afford the corresponding 2-(2-naphthyl)quinolines.

| Reaction | Description | Typical Reactants |

|---|---|---|

| Doebner-von Miller Reaction | Synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. | Aniline, α,β-Unsaturated aldehyde or ketone |

| Friedländer Annulation | Synthesis of quinolines from 2-aminoaryl aldehydes/ketones and carbonyl compounds with an α-methylene group. | 2-Aminoaryl aldehyde/ketone, Ketone/aldehyde |

| Wittig Reaction | Formation of an alkene from an aldehyde or ketone and a phosphonium (B103445) ylide. | Aldehyde/ketone, Phosphonium ylide |

Exploration of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound, a prominent 2-arylquinoline, is achieved through various catalytic methods, each proceeding via distinct mechanistic pathways. Understanding these mechanisms is crucial for the rational design of efficient synthetic routes. The Friedländer synthesis and the Povarov reaction represent two of the most fundamental and versatile strategies for constructing the quinoline core.

The formation of the quinoline ring in compounds like this compound is typically facilitated by catalysts that activate the reactants and guide the reaction through a series of steps involving condensation, cyclization, and aromatization.

One of the most classic and direct methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgnih.govnih.gov In the synthesis of this compound, this would involve the reaction of a 2-aminoaryl carbonyl compound with 2-acetylnaphthalene. The reaction can be catalyzed by either acids or bases. alfa-chemistry.comjk-sci.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Aldol (B89426) Condensation First: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the α-methylene ketone (e.g., 2-acetylnaphthalene). researchgate.net This is often the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the stable, aromatic quinoline ring. wikipedia.orgresearchgate.net

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the ketone. nih.govwikipedia.org This is followed by an intramolecular aldol-type reaction, where the enolate of the Schiff base attacks the carbonyl group, leading to a cyclized intermediate that subsequently eliminates water to yield the final quinoline product. wikipedia.org

Another significant route to 2-arylquinolines is the Povarov reaction , a type of formal [4+2] cycloaddition. This reaction typically involves an aniline, an aldehyde, and an activated alkene. researchgate.netresearchgate.net A variation for synthesizing 2-arylquinolines uses anilines, styrenes, and methyl ketones, mediated by iodine. organic-chemistry.org The proposed cascade mechanism involves several stages: iodination of the methyl ketone, Kornblum oxidation to form a phenylglyoxal (B86788) intermediate, formation of a C-acylimine from the aniline and phenylglyoxal, a Povarov-type cycloaddition with the styrene, and subsequent oxidative aromatization to furnish the quinoline. organic-chemistry.orgorganic-chemistry.org

Modern catalytic systems have introduced more diverse mechanistic pathways. For instance, palladium-catalyzed reactions for synthesizing 2-substituted quinolines have been developed. One such pathway involves an aza-Wacker oxidative cyclization, where the proposed mechanism includes the coordination of palladium to an alkene and the nitrogen of an aniline derivative, followed by aminopalladation, β-hydride elimination, and finally, dehydration to form the quinoline. organic-chemistry.org Gold-catalyzed intermolecular cycloadditions of 2-aminoaryl carbonyls with internal alkynes also provide an efficient route to polysubstituted quinolines. acs.org

The synthesis of naphthylquinolines proceeds through a series of reactive intermediates and associated transition states, the nature of which depends on the specific reaction pathway.

In the context of the Friedländer synthesis , detailed mechanistic studies suggest the formation of specific, albeit often short-lived, intermediates. researchgate.net The initial reaction can lead to an aldol adduct . This intermediate contains both a hydroxyl group and a carbonyl group and is primed for rapid cyclization. wikipedia.org Alternatively, if the reaction proceeds via the Schiff base pathway, the key intermediate is the imine formed between the amine and the ketone. nih.govwikipedia.org Following either of these initial steps, a cyclized, non-aromatic tetrahydroquinoline derivative is formed, which quickly loses a molecule of water to achieve the thermodynamically stable aromatic quinoline system. researchgate.net The dehydration step is typically very fast under the acidic or basic conditions employed. researchgate.net

In Povarov-type reactions , the key intermediates are often highly reactive imines. For instance, in an iodine-mediated synthesis, a C-acylimine intermediate is generated in situ from the reaction of an arylamine with a phenylglyoxal derivative. organic-chemistry.orgorganic-chemistry.org This electrophilic imine then undergoes a cycloaddition with an alkene. The stability and reactivity of this imine intermediate are critical for the success of the reaction.

For transition-metal-catalyzed syntheses, the intermediates involve the metal center. In a palladium-catalyzed cascade reaction for the synthesis of 2-alkoxy-4-alkenylquinolines, proposed intermediates include a σ,π-chelated palladium species formed after oxidative addition of the catalyst. This is followed by an intramolecular Heck-type reaction that proceeds through a π-allyl palladium species before undergoing β-hydride elimination to yield the product and regenerate the catalyst. mdpi.com These organometallic intermediates and their associated transition states dictate the regioselectivity and efficiency of the catalytic cycle.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time.

The selection of an appropriate catalyst is often the most critical factor. In Friedländer-type syntheses, both acid and base catalysts are effective. jk-sci.com Studies have explored a wide range of catalysts, from simple inorganic acids and bases to more complex systems like Lewis acids (e.g., Neodymium(III) nitrate), molecular iodine, and solid-supported catalysts such as Nafion. organic-chemistry.org For instance, in the synthesis of polysubstituted quinolines, a comparison of different metal catalysts showed that Cu(CF3COO)2 provided a good yield, outperforming catalysts like CoCl2, FeCl3, and Co(OAc)2 under specific conditions. chemrxiv.org

The solvent can significantly influence reaction rates and yields. Aprotic polar solvents like DMF have been found to be effective in zirconocene-catalyzed quinoline syntheses, whereas protic solvents like ethanol (B145695) can be detrimental, possibly due to inhibitory complexation with the catalyst. rsc.org In many modern procedures, there is a push towards greener conditions, including the use of water or solvent-free reactions, which can be facilitated by microwave irradiation or the use of specific catalysts like zeolites. researchgate.net

Reaction temperature and time are also crucial variables. Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization studies often involve screening a range of temperatures to find the optimal balance. For example, in a ruthenium-catalyzed synthesis of quinolines, increasing the temperature from 140°C to 150°C improved the yield, but a further increase to 160°C did not offer additional benefits. sci-hub.se Similarly, extending the reaction time can lead to higher conversion, as demonstrated in the same study where increasing the time from 15 to 18 hours resulted in the best yield. sci-hub.se

The choice of base can also be critical, particularly in reactions where it plays a role beyond simple catalysis, such as in regulating the duality of radical intermediates. A study on the synthesis of substituted quinolines showed that inorganic bases like LiOH were optimal for favoring one reaction pathway, while organic bases favored another. chemrxiv.org

The following tables provide examples of how reaction conditions have been optimized for the synthesis of quinoline derivatives, which are principles directly applicable to the synthesis of this compound.

Table 1: Optimization of Catalyst for Quinoline Synthesis chemrxiv.org

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | CoCl₂ | 4 | 3a (21%), 5a (trace) |

| 2 | FeCl₃ | 4 | 3a (25%), 5a (trace) |

| 3 | Cu(CF₃COO)₂ | 4 | 3a (72%), 5a (trace) |

| 4 | Co(OAc)₂ | 4 | 3a (35%), 5a (trace) |

| 5 | CuO | 4 | 3a (trace), 5a (trace) |

Reaction conditions: Substrate (0.1 mmol), catalyst (20 mol%), Cs₂CO₃ (0.5 equiv), acetone (B3395972) (1.0 mL), 40 °C.

Table 2: Optimization of Reaction Conditions for Ruthenium-Catalyzed Quinoline Synthesis sci-hub.se

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ru₃(CO)₁₂/dppf/tBuOK | t-Amyl alcohol | 150 | 15 | 82 |

| 2 | Ru₃(CO)₁₂/dppf/tBuOK | t-Amyl alcohol | 160 | 15 | 81 |

| 3 | Ru₃(CO)₁₂/dppf/tBuOK | t-Amyl alcohol | 140 | 15 | 75 |

| 4 | Ru₃(CO)₁₂/dppf/tBuOK | t-Amyl alcohol | 150 | 18 | 85 |

| 5 | Ru₃(CO)₁₂/dppf/tBuOK | Toluene | 150 | 15 | 25 |

| 6 | Ru₃(CO)₁₂/dppf/tBuOK | DMSO | 150 | 15 | 32 |

Reaction conditions: 2-nitrophenyl methanol (B129727) (0.5 mmol), 1-phenylethanol (B42297) (2 mmol), Ru₃(CO)₁₂ (1 mol%), dppf (3 mol%), tBuOK (0.1 mmol), solvent (1.5 mL).

Table 3: Optimization of Oxidant in a One-Pot Quinoline Synthesis rsc.org

| Entry | Oxidant | Yield (%) |

| 1 | TBHP | 85 |

| 2 | H₂O₂ | 78 |

| 3 | DMP | 72 |

| 4 | I₂ | 92 |

| 5 | None | 60 |

Reaction conditions: 1,3-ynone (0.5 mmol), o-aminothiophenol (0.6 mmol), Cp₂ZrCl₂ (5 mol%), L-phenylalanine (10 mol%) in DMF at room temp for 5 h, then oxidant (0.6 mmol) was added for 1 h.

Derivatization and Advanced Functionalization Strategies for 2 2 Naphthyl Quinoline Systems

Strategies for Post-Synthetic Modification of the Quinoline (B57606) Core

Post-synthetic modification of the quinoline ring is a powerful strategy for expanding the chemical diversity of 2-(2-naphthyl)quinoline derivatives. rsc.org This approach allows for the precise and selective introduction of various functional groups, which can significantly alter the pharmacological and physicochemical profiles of the parent molecule. rsc.orgbrieflands.com Modern synthetic chemistry has unlocked novel pathways for these modifications, focusing on efficiency and selectivity. rsc.org

One key strategy involves the direct functionalization of C–H bonds, which avoids the need for pre-functionalized substrates and offers a more atom-economical route to novel compounds. acs.orgnih.gov Catalytic systems, often employing transition metals like palladium or copper, can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline core. mdpi.comnih.gov These methods enable the introduction of alkyl, aryl, and other functional moieties with high precision.

Furthermore, the quinoline core can be expanded to create more complex, fused heterocyclic systems. For instance, reactions of diquinodithiins with aromatic amines can lead to the formation of tetracyclic and pentacyclic azaphenothiazines that incorporate the quinoline structure. nih.gov Such advanced modifications create rigid, polycyclic architectures with unique electronic and steric properties.

Introduction of Diverse Functional Groups on the Naphthyl and Quinoline Moieties

The functionalization of this compound is not limited to the quinoline core; both the quinoline and naphthyl rings can be modified to tune the molecule's properties. The quinoline moiety is a multifunctional scaffold that readily undergoes both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents at various positions. nih.gov The nature and position of these substituents play a critical role in the functionality of the resulting compounds. nih.gov

A specific example of such derivatization is the synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde. This compound is prepared through the reaction of 2-Chloroquinoline-3-carboxaldehyde with 2-naphthalenethiol in the presence of potassium carbonate and dimethylformamide (DMF). researchgate.netmdpi.com This reaction demonstrates the introduction of both a thioether linkage at the C2 position and a carboxaldehyde group at the C3 position of the quinoline ring.

Table 1: Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 2-Chloroquinoline-3-carboxaldehyde | 2-Naphthalenethiol | K₂CO₃ / DMF | 2-(2-napthylthio)-quinoline-3-carboxaldehyde |

This synthetic route exemplifies a nucleophilic substitution where the thiol group displaces the chlorine atom on the quinoline ring, showcasing a practical method for introducing sulfur-containing functional groups.

Preparation of N-Substituted 2-(2-Naphthyl)quinolin-4-amine Derivatives

The introduction of an amino group at the 4-position of the quinoline ring, particularly in the form of N-substituted derivatives, is a common strategy in medicinal chemistry to develop compounds with significant biological activity. While specific examples for the this compound core are specialized, the general synthesis of 4-aminoquinolines is well-established. A prevalent method involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

The synthesis would logically proceed by first preparing 4-chloro-2-(2-naphthyl)quinoline. This intermediate can then be reacted with a diverse range of primary or secondary amines to yield the corresponding N-substituted 2-(2-naphthyl)quinolin-4-amine derivatives. The choice of the amine dictates the nature of the substituent on the 4-amino group, allowing for the systematic exploration of structure-activity relationships. This versatile approach provides access to a large library of compounds for biological screening.

Synthesis of Quinoline-Pyrazoline-Based Naphthalenyl Thiazole Derivatives

More complex heterocyclic systems can be constructed using the this compound scaffold as a starting point. An example is the synthesis of quinoline-pyrazoline-based naphthalenyl thiazole derivatives. ajol.info These intricate molecules are prepared by reacting 5-(2-chloroquinolin-3-yl)-3-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-carbothiamides with 2-bromo-1-(2-naphthyl)ethanone. ajol.info The reaction is typically carried out by refluxing the reactants in ethanol (B145695). ajol.info

This synthetic scheme results in a hybrid molecule that incorporates four distinct heterocyclic and aromatic moieties: quinoline, pyrazoline, naphthalene (B1677914), and thiazole. Research has shown that these derivatives possess notable antimicrobial properties. ajol.info For instance, the derivative where the substituted phenyl group is a 4-fluorophenyl (Compound 6d) exhibited significant antimicrobial activity, in some cases higher than the standard drug ofloxacin. ajol.info The naphthalen-2-yl derivatives were found to be superior antimicrobial agents compared to the corresponding naphthalen-1-yl derivatives. ajol.info

Table 2: Antimicrobial Activity of a Quinoline-Pyrazoline-Based Naphthalenyl Thiazole Derivative (Compound 6d) ajol.info

| Microorganism | Minimum Inhibitory Concentration (MIC) in μg/mL |

| S. aureus | 25 |

| S. epidermidis | 25 |

| K. pneumonia | 25 |

| P. vulgaris | 25 |

| P. citrinum | 25 |

Derivatization for Analytical Enhancement and Research Probing

Derivatization of the this compound structure is also a key strategy for developing tools for analytical chemistry and biomedical research. By introducing specific functional groups, the molecule can be engineered to act as a probe or to be more easily detected by analytical instruments.

A prominent example is the design of substituted this compound compounds to act as selective binding agents for triplex DNA. nih.gov A study involving 14 different derivatives found that these compounds showed a striking selectivity for the poly dA:[poly dT]₂ triplex structure. nih.gov A Quantitative Structure-Affinity Relationship (QSAR) analysis revealed that a larger solvent-accessible surface area was the primary factor for favorable binding, while a higher electron affinity and the presence of hydrogen bond donors were negatively correlated with binding affinity. nih.gov These findings provide clear guidelines for designing future triplex-binding agents with improved properties. nih.gov

In another application, quinoline-based molecules are used as chiral derivatizing reagents for the analytical separation of enantiomers. asianpubs.orgresearchgate.net For instance, a chiral reagent synthesized from quinoline and L-proline can be used to create diastereomers of β-blockers, which can then be separated using standard reverse-phase high-performance liquid chromatography (RP-HPLC). asianpubs.orgresearchgate.net Similarly, reagents like 2-hydrazinoquinoline serve as derivatization agents for the analysis of metabolites such as carboxylic acids, aldehydes, and ketones using liquid chromatography-mass spectrometry (LC-MS). semanticscholar.orgmdpi.com This pre-column derivatization enhances the sensitivity and chromatographic behavior of the target analytes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-(2-Naphthyl)quinoline in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete map of the proton and carbon skeleton can be assembled.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The spectrum is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. Protons on the quinoline (B57606) and naphthalene (B1677914) rings exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) due to their unique electronic environments and proximity to neighboring protons.

For instance, in closely related substituted analogs such as 8-Bromo-4-chloro-7-methoxy-2-(naphthalen-2-yl)quinoline, the protons of the naphthyl group and the unsubstituted positions of the quinoline ring resonate in this aromatic downfield region. chemspider.comacs.org The proton H-3 of the quinoline ring typically appears as a doublet, coupled to H-4. Similarly, the protons of the naphthyl ring system show a complex series of multiplets resulting from spin-spin coupling between adjacent protons. The integration of these signals confirms the presence of the 13 unique protons in the molecule.

Table 1: Representative ¹H NMR Data for the this compound Core (Note: Data is inferred from closely related structures and spectroscopic principles. Exact chemical shifts (δ) and coupling constants (J) may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H-3 | ~8.0 - 8.3 | d |

| Quinoline H-4 | ~7.8 - 8.1 | d |

| Quinoline H-5, H-6, H-7, H-8 | ~7.4 - 8.2 | m |

| Naphthyl H-1', H-3' to H-8' | ~7.5 - 8.7 | m |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, 19 distinct signals are expected in the aromatic region (typically 110-160 ppm), corresponding to the 19 carbon atoms of the fused ring system.

The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to the electronegative nitrogen atom. The carbon atom at the C-2 position of the quinoline ring, being directly attached to the naphthyl substituent and adjacent to the nitrogen, is expected to appear significantly downfield. chemspider.comacs.org Carbons within the naphthalene moiety and the benzenoid part of the quinoline ring resonate at chemical shifts characteristic of polycyclic aromatic hydrocarbons.

Table 2: Representative ¹³C NMR Data for the this compound Skeleton (Note: Data is inferred from closely related structures and spectroscopic principles. Exact chemical shifts (δ) may vary.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quinoline C-2 | ~155 - 158 |

| Quinoline C-3 | ~119 - 122 |

| Quinoline C-4 | ~136 - 139 |

| Quinoline C-4a | ~148 - 150 |

| Quinoline C-5, C-6, C-7, C-8 | ~126 - 131 |

| Quinoline C-8a | ~128 - 130 |

| Naphthyl C-1' to C-8a' | ~124 - 135 |

To unambiguously assign the complex array of signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the quinoline and naphthalene ring systems, for example, confirming the coupling between H-3 and H-4 of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the quinoline and naphthalene rings, for instance, by showing a correlation from the quinoline H-3 to the naphthyl C-2' or from naphthyl protons to the quinoline C-2.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Key expected vibrational bands include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

Aromatic C=C and C=N Stretching: A series of sharp, medium to strong absorption bands in the 1450-1650 cm⁻¹ region. These are characteristic of the stretching vibrations within the fused aromatic rings.

C-H In-plane and Out-of-plane Bending: The "fingerprint region" (below 1000 cm⁻¹) contains a complex pattern of bands. The C-H out-of-plane (OOP) bending vibrations, typically between 700 and 900 cm⁻¹, are particularly diagnostic of the substitution pattern on the aromatic rings. astrochem.org

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3150 | Aromatic C-H Stretch |

| 1620 - 1650 | Aromatic C=N Stretch |

| 1450 - 1600 | Aromatic C=C Ring Stretch |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₉H₁₃N. chemspider.com

Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M•⁺) can be determined, confirming the elemental composition. The calculated monoisotopic mass is 255.1048 g/mol . In a low-resolution spectrum, this would appear at an m/z (mass-to-charge ratio) of 255.

Fragmentation Pattern: Due to the high stability of the fused aromatic ring system, the molecular ion peak is expected to be very intense. A characteristic fragmentation pathway for quinoline-containing compounds is the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the heterocyclic ring. This would result in a significant fragment ion at m/z 228 (255 - 27). Further fragmentation would involve the cleavage of the stable polycyclic aromatic hydrocarbon backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As a large, conjugated π-system, this compound is expected to absorb strongly in the ultraviolet region. The spectrum arises from π → π* electronic transitions within the quinoline and naphthalene chromophores.

The spectrum would likely display multiple absorption bands, characteristic of polycyclic aromatic hydrocarbons. The presence of the nitrogen heteroatom and the extended conjugation between the two ring systems influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The complex electronic structure would result in a series of broad absorption bands rather than a single peak. Studies on related naphthyl-quinoline molecules confirm that spectral properties are influenced by factors such as hydrogen bonding and solvent polarity.

Computational and Theoretical Investigations of 2 2 Naphthyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. researchgate.netrsc.org By approximating the many-electron Schrödinger equation, DFT calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties with a favorable balance of accuracy and computational cost. researchgate.netasianpubs.org For quinoline (B57606) derivatives, DFT methods such as B3LYP are commonly employed with various basis sets (e.g., 6-311+G(d,p)) to model their energetic, spectroscopic, and reactivity characteristics. researchgate.netdergi-fytronix.com These studies are crucial for correlating molecular structure with observed chemical behavior and for designing new functional molecules. rsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical stability, polarizability, and optical properties. nih.govscirp.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. nih.gov

In computational studies of quinoline and its derivatives, the HOMO and LUMO energy levels are calculated to predict charge transfer interactions within the molecule. scirp.org For 2-(2-Naphthyl)quinoline, the HOMO is expected to be distributed primarily over the electron-rich naphthalene (B1677914) and quinoline ring systems, while the LUMO would also be located across these aromatic structures. The energy gap provides insight into the electronic transitions responsible for its UV-Visible absorption.

Table 1: Illustrative Frontier Molecular Orbital Energies for Aromatic Heterocycles This table presents typical values for related aromatic systems to illustrate the data obtained from DFT calculations, as specific values for this compound were not detailed in the provided sources.

| Parameter | Value (eV) | Significance |

| EHOMO | ~ -5.8 to -6.6 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -1.8 to -2.4 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~ 3.7 to 4.8 | Difference between LUMO and HOMO energies; indicates chemical reactivity and electronic transition energy. nih.govscirp.org |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org These calculations can determine the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths associated with electronic transitions, which typically correspond to HOMO→LUMO or similar orbital transitions. rsc.orgscirp.org

By comparing the theoretically predicted spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the electronic transitions involved. researchgate.netmdpi.com For quinoline derivatives, TD-DFT calculations performed at levels like B3LYP/6-31G'(d,p) have shown good agreement with experimental findings, helping to assign the observed absorption bands to specific electronic excitations. rsc.orgrsc.org

Table 2: Example of Predicted vs. Experimental Absorption Data for Quinoline Derivatives This table is a representative example based on studies of similar compounds, demonstrating how theoretical and experimental data are correlated.

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | ~310-330 | ~315-340 | > 0.1 |

| S0 → S2 | ~280-300 | ~285-305 | > 0.1 |

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool in computational chemistry that illustrates the charge distribution within a molecule. dergi-fytronix.comnih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue areas represent positive potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govcore.ac.uk Green areas indicate neutral potential.

For this compound, an MEP analysis would be expected to show a region of high negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The aromatic rings would likely show a mix of neutral (green) and slightly negative potential, while the hydrogen atoms would exhibit positive potential (blue). researchgate.net This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or solvents. nih.gov

The Electron Localization Function (ELF) is another method used to analyze the electronic structure, providing a measure of the likelihood of finding an electron pair in a given region of the molecule. It is particularly useful for distinguishing between different types of chemical bonds (covalent, ionic, metallic) and identifying lone pairs of electrons.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wikipedia.orgwisc.edu This method provides detailed insights into charge transfer, hyperconjugation, and intramolecular and intermolecular interactions by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. dergi-fytronix.comnih.gov

Table 3: Representative NBO Donor-Acceptor Interactions in Aromatic Systems This table illustrates the type of data generated from an NBO analysis for quinoline-like molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(C3-C4) | ~15-25 | Intramolecular charge transfer (hyperconjugation) |

| LP(1) N | σ(C-C) | ~2-5 | Lone pair delocalization |

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand binding to a protein or a small molecule interacting with a DNA structure. nih.govnih.gov These studies are fundamental in drug discovery and materials science for understanding interaction mechanisms at the molecular level. researchgate.netresearchgate.net

For this compound derivatives, these methods have been used to investigate their selective binding to nucleic acid structures. A study using a novel competition dialysis assay and quantitative structure-affinity relationship (QSAR) modeling explored the interaction of a series of substituted 2-(2-Naphthyl)quinolines with various DNA and RNA structures. acs.org The research revealed a striking selectivity for triplex DNA structures. acs.org

The QSAR analysis identified key molecular properties that govern this binding affinity:

Solvent Accessible Surface Area (SASA): A larger surface area was found to be the primary favorable determinant for triplex binding free energy. acs.org

Electron Affinity: Binding affinity was negatively correlated with the compound's electron affinity. acs.org

Hydrogen Bond Donors: A lower number of hydrogen bond donors was associated with stronger binding. acs.org

These findings highlight how computational modeling can elucidate the structural basis for molecular recognition and guide the design of new compounds with enhanced selectivity and affinity for specific biological targets. acs.org

Investigation of Tautomeric Equilibria and Excited State Processes through Computational Methods

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. Computational methods are essential for studying tautomeric equilibria, as they can accurately predict the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. researchgate.netnih.gov

While this compound itself does not have the typical functional groups (like hydroxyl or amino) that lead to common tautomerism, related quinoline compounds, such as 2-quinolone, exist in a tautomeric equilibrium with 2-hydroxyquinoline. researchgate.net Computational studies on these systems have shown that the quinolone (keto) form is generally more stable than the hydroxy (enol) form, a finding explained by factors like hydrogen-bonded dimerization. researchgate.net

Furthermore, computational chemistry is used to explore excited-state processes, such as excited-state intramolecular proton transfer (ESIPT). beilstein-journals.org In some substituted quinolines, excitation with light can trigger the transfer of a proton, leading to a different tautomeric form in the excited state. beilstein-journals.org These calculations help to understand the photophysical and photochemical properties of these molecules, which is relevant for applications in sensors, switches, and imaging agents. beilstein-journals.org

Conformational Analysis and Stability Studies

Computational and theoretical investigations into the conformational landscape of this compound provide crucial insights into its three-dimensional structure, stability, and the dynamics of its molecular shape. The primary focus of these studies is the rotational barrier around the single bond connecting the quinoline and naphthalene ring systems, which dictates the molecule's preferred spatial orientation.

The conformation of biaryl compounds like this compound is predominantly governed by a delicate balance between two opposing factors: steric hindrance and resonance stabilization. nih.gov Steric hindrance between hydrogen atoms on the adjacent rings favors a non-planar (twisted) conformation, while resonance effects, which involve the delocalization of π-electrons across the entire molecule, favor a planar arrangement. nih.gov

In the case of this compound, the absence of bulky substituents at the positions ortho to the inter-ring bond (the 3-position on the quinoline ring and the 1- and 3-positions on the naphthalene ring) suggests that steric hindrance is relatively low. Consequently, the molecule is expected to adopt a largely planar or near-planar conformation in its ground state to maximize π-conjugation between the two aromatic systems. This planarity is a common feature in biaryl systems that lack significant ortho-substitution. nih.gov

Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface as a function of the dihedral angle (the angle of twist between the planes of the quinoline and naphthalene rings). These calculations typically reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states for interconversion.

While specific computational studies exclusively on this compound are not extensively reported in the reviewed literature, analogies can be drawn from studies on similar biaryl systems, such as 2-phenylquinoline (B181262) and biphenyl. For biphenyl, the lowest energy conformation is non-planar with a dihedral angle of approximately 44°, resulting from a balance of steric and electronic effects. However, the energy barrier to planarity is quite low. nih.gov For 2-phenylpyridine, a closely related analog, computational studies suggest that any barrier to planarity is minuscule, favoring a planar geometry. nih.gov Given the extended π-system of the naphthalene group, it is plausible that the drive for planarity in this compound is significant.

The rotational landscape can be characterized by two key conformations: a low-energy, near-planar conformer and a high-energy transition state where the two ring systems are perpendicular to each other (dihedral angle of 90°). The energy difference between these states represents the rotational barrier.

Table 1: Hypothetical Conformational Data for this compound Based on Analogous Biaryl Systems

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| Global Minimum (Near-planar) | ~0 - 20 | 0.0 | Most Stable |

| Transition State (Perpendicular) | 90 | ~2 - 5 | Least Stable |

Note: The data in this table is illustrative and based on general principles of biaryl conformational analysis and data for analogous compounds. Specific experimental or high-level computational data for this compound is required for definitive values.

The relatively low estimated rotational barrier suggests that at room temperature, the molecule is likely to be conformationally flexible, with rapid interconversion between equivalent near-planar forms. This flexibility and the molecule's preferred conformation can have significant implications for its photophysical properties, its ability to interact with biological targets, and its packing in the solid state.

Coordination Chemistry and Ligand Design Principles with 2 2 Naphthyl Quinoline

Design and Synthesis of 2-(2-Naphthyl)quinoline as a Ligand Motif

The design of ligands based on the this compound motif is driven by the need for structurally well-defined molecules that can form stable and reactive complexes with transition metals. The fusion of the quinoline (B57606) and naphthalene (B1677914) rings creates a sterically demanding and electronically rich system that can influence the coordination geometry and reactivity of the resulting metal complexes.

The synthesis of the quinoline core itself can be achieved through various established methods, such as the Skraup, Doebner–von Miller, and Friedländer syntheses, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. nih.gov Transition metal-catalyzed and metal-free reaction protocols have also been developed to construct the quinoline scaffold under milder conditions. nih.gov

Specifically, for 2-substituted quinolines like this compound, synthetic strategies often involve the reaction of 2-aminochalcones. For instance, an efficient "on-water" synthesis uses benzylamine (B48309) as a nucleophilic catalyst to convert 2-aminochalcone derivatives into 2-substituted quinolines in high yields. organic-chemistry.org This method proceeds through conjugate addition, condensation, and elimination steps. organic-chemistry.org Other routes include the reaction of anilines and propanol (B110389) over modified zeolite catalysts, which can produce various alkyl-substituted quinolines. rsc.orgresearchgate.net One specific method for synthesizing 2-(2-naphthyl)quinolines starts from Z-3-(2-Naphthyl)-3-chloro-2-propenal. researchgate.net The versatility in synthetic approaches allows for the introduction of various functional groups onto the scaffold, enabling the fine-tuning of the ligand's electronic and steric properties for specific applications in coordination chemistry and catalysis.

Coordination Modes and Complexation Behavior with Transition Metal Ions

The this compound scaffold and its derivatives primarily act as N-donor ligands through the nitrogen atom of the quinoline ring. This nitrogen atom readily coordinates to a variety of transition metal ions, forming stable complexes. The complexation behavior is influenced by the steric bulk of the naphthyl group and any additional functional groups present on the ligand.

These ligands have been shown to form complexes with a range of transition metals, including cadmium(II), platinum(II), copper(II), palladium(II), manganese(II), cobalt(II), nickel(II), and zinc(II). acs.orgnih.govacs.orgrsc.orgorientjchem.org The resulting structures can be either mononuclear, where a single metal ion is coordinated by one or more ligands, or polynuclear, forming coordination polymers. acs.orgnih.govacs.orgrsc.org

For example, cadmium(II) has been used to construct a series of novel coordination polymers with quinoline–naphthalene-embedded ligands, where the structural versatility is achieved by varying the ligand functionalization. acs.orgnih.govacs.org In these structures, the quinoline nitrogen acts as a key coordination site. Similarly, Schiff base ligands incorporating a quinoline group have been used to synthesize mononuclear complexes with Co(II) and Ni(II), and dinuclear complexes with Mn(II) and Zn(II). rsc.org The coordination geometry around the metal center is dictated by the ligand-to-metal ratio and the presence of other coordinating species like counter-ions or solvent molecules. For instance, in a Co(II) complex with a julolidine–quinoline based ligand, the metal-to-ligand ratio was 1:2, resulting in a mononuclear structure. rsc.org

| Metal Ion | Ligand Type | Resulting Complex Structure | Reference |

|---|---|---|---|

| Cd(II) | Quinoline-naphthalene embedded ligands | Coordination Polymers (e.g., SeCP-1, SeCP-2, SeCP-3) | acs.orgnih.gov |

| Mn(II) | Julolidine-quinoline Schiff base | Dinuclear, [Mn2L2(CH3OH)2(CH3COO)2] | rsc.org |

| Co(II) | Julolidine-quinoline Schiff base | Mononuclear, [CoL2(NO3)] | rsc.org |

| Ni(II) | Julolidine-quinoline Schiff base | Mononuclear, [NiL2] | rsc.org |

| Cu(II) | 1-nitroso-2-naphthol and 8-hydroxyquinoline | Octahedral mixed ligand complexes | orientjchem.org |

| Pd(II) | 1-nitroso-2-naphthol and 8-hydroxyquinoline | Octahedral mixed ligand complexes | orientjchem.org |

Investigation of Metal-Ligand Interactions and Complex Stability

The interaction between the this compound ligand and a metal center is primarily a dative covalent bond formed by the donation of the lone pair of electrons from the quinoline nitrogen to a vacant orbital on the metal. The stability and nature of this bond are investigated using various spectroscopic and analytical techniques.

X-ray crystallography is a powerful tool for determining the precise solid-state structure of these complexes, providing data on bond lengths, bond angles, and coordination geometries. acs.orgacs.orgrsc.org For example, the crystal structures of Cd(II) coordination polymers reveal detailed information about the Cd-N bond distances, which fall in the range of 2.298(6)–2.7538(8) Å. acs.org

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the metal-ligand interaction in both solid and solution states. acs.orgmdpi.com In IR spectroscopy, a shift in the characteristic vibrational frequencies of the quinoline ring upon coordination is indicative of metal-ligand bond formation. orientjchem.org For instance, the C=N stretching vibration of the quinoline ring shifts to lower frequencies upon complexation with Cu(II) or Pd(II), confirming coordination through the nitrogen atom. orientjchem.org ¹H NMR spectroscopy is also highly informative; the proton resonances of the quinoline ring, particularly those close to the nitrogen atom, experience a downfield shift upon coordination due to the deshielding effect of the metal ion. acs.org

Furthermore, supramolecular interactions, such as π–π stacking between the aromatic quinoline and naphthalene rings of adjacent ligands, play a crucial role in the self-assembly and stability of the resulting crystal structures. rsc.org A search of the Cambridge Structural Database revealed that π–π stacking interactions are common in metal complexes of quinoline-based ligands, occurring in 69% of cases and often leading to the formation of dimeric species or higher-dimensional networks. rsc.org

Application in Catalysis Research and Catalyst Design

The rigid and tunable nature of the this compound scaffold makes it a valuable platform for designing ligands for catalysis. Metal complexes derived from these ligands have been explored in various catalytic transformations.

Complexes of this compound and its derivatives have been employed as catalysts in a range of organic reactions. For example, iron complexes featuring quinoline-based ligands have been used to catalyze the hydroxyalkylation of quinolines themselves, driven by visible light. mdpi.com In this process, an iron carboxylate complex undergoes light-promoted decarboxylation to generate an alkyl radical, which then reacts with a protonated quinoline. mdpi.com

Additionally, the unique electronic and steric properties of these ligands can be harnessed to control the reactivity and selectivity of catalytic processes. The development of photosensitizers based on quinoline derivatives has enabled dearomative cycloaddition reactions, allowing for the synthesis of complex three-dimensional molecules from flat aromatic precursors. rsc.org

A particularly successful application of the this compound scaffold is in the field of asymmetric catalysis, most notably through the development of the QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline) ligand and its analogues. acs.orgresearchgate.net QUINAP is an axially chiral P,N-ligand where the quinoline (or isoquinoline) and naphthalene rings are connected by a C-C bond, and a phosphine (B1218219) group is attached to the naphthalene ring. The restricted rotation around this C-C bond gives rise to stable, separable atropisomers (enantiomers). caltech.edu

The synthesis of enantiomerically pure QUINAP has been a significant focus of research. Methods include classical resolution using stoichiometric chiral palladium complexes or, more advanced, catalytic asymmetric synthesis via dynamic kinetic resolution. acs.orgcaltech.edu A palladium-catalyzed, atroposelective C-P coupling process has been developed to synthesize QUINAP and its derivatives in high enantiomeric excess from bromide or triflate precursors. researchgate.netcaltech.edu

QUINAP and its analogues have proven to be highly effective ligands in a variety of enantioselective reactions. acs.orgbgu.ac.il Rhodium-catalyzed asymmetric hydroboration and palladium-catalyzed allylic alkylation were among the first successful applications. acs.org The chiral pocket created by the ligand around the metal center effectively controls the stereochemical outcome of the reaction, leading to high enantioselectivities. The modular synthesis of QUINAP allows for the creation of a library of ligands with varied steric and electronic properties, facilitating the optimization of catalysts for specific transformations. acs.orgthieme-connect.com

| Catalytic Application | Ligand/Complex Type | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydroboration | Rhodium-QUINAP complex | Competitive methodology with high enantioselectivity. | acs.org |

| Asymmetric Allylic Alkylation | Palladium-QUINAP complex | Effective for reactions like malonate with rac-1,3-diphenylallyl acetate. | acs.org |

| Asymmetric C-P Cross-Coupling | Palladium complex with JOSIPHOS-type ligands | Used for the enantioselective synthesis of QUINAP itself. | researchgate.net |

| Hydroxyalkylation of Quinolines | Iron(III) chloride-phenanthroline complex | Visible-light-driven decarboxylation of carboxylic acids. | mdpi.com |

| Dearomative Cycloaddition | Quinoline derivatives as photosensitizers | Energy-transfer-enabled synthesis of complex 3D molecules. | rsc.org |

Applications in Advanced Materials and Chemical Biology Research

Design and Development of Chemosensors and Fluorescent Probes

The fusion of the naphthalene (B1677914) and quinoline (B57606) ring systems in 2-(2-Naphthyl)quinoline derivatives creates a robust fluorophore that is highly sensitive to its local environment. This property is exploited in the design of chemosensors that can detect specific ions through changes in their fluorescence signals. These sensors often operate on a "turn-on" mechanism, where the fluorescence is significantly enhanced upon binding to the target analyte.

Derivatives of the naphthalene-quinoline scaffold have been successfully developed as highly selective and sensitive fluorescent chemosensors for various metal ions, particularly aluminum (Al³⁺) and zinc (Zn²⁺). These ions are crucial in biological and environmental systems, and their detection is of significant interest.

Researchers have synthesized novel chemosensors by incorporating specific binding sites into the this compound framework. For instance, a sensor designated as 'L' demonstrated exceptional selectivity for Al³⁺, exhibiting a remarkable 335-fold increase in fluorescence upon binding. nih.gov This "turn-on" response allows for the sensitive detection of Al³⁺ with a limit of detection (LOD) as low as 3.67 x 10⁻⁸ M. nih.gov The interaction between the sensor and the metal ion is often confirmed through various analytical techniques, including Job's plot analysis, which typically reveals a 1:1 binding stoichiometry between the sensor and the Al³⁺ ion. nih.govresearchgate.net

Similarly, other quinoline-based isomers have been synthesized to act as dual fluorescent chemosensors for both Al³⁺ and Zn²⁺. nih.gov The sensing properties can be tuned by altering the substitution pattern on the quinoline ring. For example, one isomer, 6-QMP, showed a 97-fold and 79-fold fluorescence enhancement for Al³⁺ and Zn²⁺, respectively. nih.gov Another isomer, 2-QMP, also detected both ions but with different excitation and emission wavelengths and a lower fluorescence enhancement. nih.gov The ability to detect these ions is often accompanied by a distinct color change visible to the naked eye, making them useful for qualitative screening. nih.gov

| Chemosensor | Target Ion(s) | Fluorescence Enhancement | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Ion) | Reference |

|---|---|---|---|---|---|

| Sensor L | Al³⁺ | 335-fold | 3.67 x 10⁻⁸ M | 1:1 | nih.gov |

| 6-QMP | Al³⁺, Zn²⁺ | 97-fold (Al³⁺), 79-fold (Zn²⁺) | Not Specified | 1:1 | nih.gov |

| 2-QMP | Al³⁺, Zn²⁺ | 4.5-fold (Al³⁺), 35-fold (Zn²⁺) | Not Specified | 1:1 | nih.gov |

| HL1 | Zn²⁺ | Not Specified | ~10⁻⁷ M | 2:1 | rsc.org |

| HL2 | Al³⁺ | Not Specified | ~10⁻⁷ M | 2:1 | rsc.org |

These sensors have practical applications in the analysis of real-world samples and have been used for fluorescence imaging to detect intracellular Al³⁺ in human cells. nih.govresearchgate.net

The fluorescence behavior of many naphthalene-quinoline based sensors is governed by a photophysical process known as Excited State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In molecules designed for ESIPT, a proton donor group (like a hydroxyl, -OH) is positioned near a proton acceptor group (like a nitrogen atom on the quinoline ring), forming an intramolecular hydrogen bond. acs.org

Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, triggering an ultrafast transfer of the proton from the donor to the acceptor. This creates an excited-state tautomer (a keto form) which is structurally and electronically different from the initial excited molecule (the enol form). acs.org This keto tautomer then relaxes to the ground state by emitting fluorescence at a longer wavelength, resulting in a large Stokes shift. acs.org The sensing mechanism is activated when the target ion binds to the sensor, which can disrupt the ESIPT process, often by preventing the initial proton transfer. This blockage leads to a significant change in the fluorescence signal, typically restoring the normal fluorescence of the enol form and providing a clear "turn-on" signal. nih.govresearchgate.net Theoretical studies using time-dependent density functional theory have been employed to investigate the ESIPT reaction pathways in phenol-quinoline systems. nih.gov

Another critical mechanism contributing to the fluorescence enhancement in these chemosensors is Chelation Enhanced Fluorescence (CHEF). nih.govresearchgate.net This effect arises when the binding of a metal ion to the sensor molecule forms a rigid, chelated complex. nih.gov

In the unbound state, many fluorescent molecules can lose absorbed energy through non-radiative pathways, such as vibrations or rotations within the molecule, which quenches their fluorescence. The quinoline scaffold, when part of a flexible structure, can undergo such non-radiative decay. When a metal ion like Al³⁺ or Zn²⁺ coordinates with the sensor, it locks the molecule into a more rigid conformation. nih.govresearchgate.net This increased rigidity suppresses the non-radiative decay processes, causing a larger proportion of the excited molecules to relax via fluorescence emission. The result is a significant enhancement of the quantum yield and, consequently, the observed fluorescence intensity. nih.govresearchgate.net The CHEF mechanism often works in concert with other processes like ESIPT to produce the highly sensitive and selective response of naphthalene-quinoline based sensors. nih.govresearchgate.net

Research into Triple-Helix DNA Intercalators and Nucleic Acid Interactions

The planar, polyaromatic structure of this compound makes it an ideal candidate for intercalation—the insertion of a molecule between the base pairs of a DNA double helix or the base triplets of a triple helix. This interaction can stabilize these nucleic acid structures, a property of great interest for applications in biotechnology and gene-targeting therapies. acs.org Specifically, N⁴-substituted 2-(2-naphthyl)quinolin-4-amines have been identified as superior agents for stabilizing triple-helix DNA with high selectivity over duplex DNA. acs.org

The ability of this compound derivatives to bind and stabilize triple-helix DNA is governed by specific structural features. The core requirement for an intercalator is a planar aromatic system that can stack effectively with the DNA base triplets. nih.govnih.gov The extended aromatic surface of the naphthylquinoline core is well-suited for this purpose.

The affinity and selectivity of these compounds can be finely tuned by modifying their structure. Key principles include:

Planar Surface Area : A larger solvent-accessible surface area is a primary favorable determinant for triplex binding affinity. This allows for more extensive stacking interactions with the DNA base triplets. nih.govacs.org

Cationic Side Chains : The addition of cationic side chains, such as protonated amines, enhances binding affinity. These positively charged groups interact favorably with the negatively charged phosphate (B84403) backbone of the DNA.

Electron Affinity : Triplex binding affinity is negatively correlated with the compound's electron affinity. acs.org

Hydrogen Bond Donors : The number of hydrogen bond donors on the intercalating molecule can also negatively impact the binding affinity. acs.org

A quantitative structure-affinity relationship (QSAR) analysis of 14 different this compound compounds revealed these key determinants, providing a framework for the rational design of new and improved triplex-binding agents. acs.org These unfused biaromatic derivatives show a strong and selective stabilization of T·AT triplets. acs.org

| Structural Feature | Effect on Affinity | Rationale | Reference |

|---|---|---|---|

| Planar Aromatic System | Essential | Allows for insertion and π-stacking between DNA base triplets. | nih.govnih.gov |

| Increased Solvent Accessible Surface Area | Favorable | Enhances stacking interactions with the base triplets. | acs.org |

| Cationic Side Chains | Favorable | Electrostatic attraction to the DNA phosphate backbone. | nih.gov |

| High Electron Affinity | Unfavorable | Negatively correlated with binding free energy. | acs.org |

| Increased Number of H-Bond Donors | Unfavorable | Negatively correlated with binding affinity. | acs.org |

To direct the triplex-stabilizing intercalators to specific DNA sequences, they are often covalently attached to a single-stranded oligonucleotide, which then recognizes and binds to a target sequence in duplex DNA to form the triple helix. This requires chemical strategies that allow for the stable conjugation of the this compound moiety to the oligonucleotide.

A practical method involves the synthesis of a suitable precursor molecule that can be incorporated during automated solid-phase oligonucleotide synthesis. acs.org For this purpose, 4-chloro-2-(2-naphthyl)quinoline has been identified as a key intermediate. acs.org This compound can be further functionalized with linkers that are compatible with phosphoramidite (B1245037) chemistry, the standard method for DNA synthesis. acs.org These functionalized intercalator-phosphoramidites can then be added at any desired position within the synthetic oligonucleotide chain. This approach allows for the precise placement of the intercalator to maximize its stabilizing effect on the target triple-helix structure. acs.org The resulting intercalator-oligonucleotide conjugates are powerful tools for applications aiming to inhibit gene expression by forming stable triplex structures at specific genomic sites. acs.org

Exploration in Optoelectronic Materials Design and Engineering

The unique photophysical properties of the this compound scaffold have positioned it as a valuable component in the design of advanced optoelectronic materials. Its rigid, aromatic structure contributes to high thermal stability and favorable charge transport characteristics, which are essential for applications in electronic devices. Researchers have particularly focused on harnessing its luminescent properties for the development of next-generation lighting and display technologies.

A significant strategy for modulating the light-emitting properties of metal complexes involves molecular isomeric engineering, where the spatial arrangement of ligands is altered to fine-tune the emission wavelengths. Research into dinuclear platinum(II) complexes has demonstrated the profound effect of isomerism on photophysical and electroluminescent characteristics. rsc.org

In a study comparing four isomeric dinuclear platinum complexes, (C^N)₂Pt₂(μ-OXT)₂, the C^N cyclometalating ligands were varied: 1-naphthyl-1-isoquinoline (niq), 2-naphthyl-1-isoquinoline (2niq), 1-naphthyl-2-quinoline (nq), and 2-naphthyl-2-quinoline (2nq). rsc.org It was discovered that the emission of these complexes could be systematically tuned from deep red to near-infrared (NIR) simply by changing the C^N isomers. rsc.org Specifically, complexes incorporating the 2-naphthyl moiety, including this compound, exhibited superior electroluminescence (EL) properties compared to their 1-naphthyl counterparts. rsc.org This approach underscores an effective method for achieving targeted emission profiles in phosphorescent materials by strategically selecting the isomeric form of the ligand. rsc.org

The development of luminescent materials, particularly for organic light-emitting devices (OLEDs), relies on compounds that exhibit high stability, excellent charge transport, and efficient electroluminescence. Quinoline-based materials are widely investigated for these applications due to their inherent electronic properties. uconn.eduresearchgate.net The this compound framework is a key component in creating such materials, especially for phosphorescent OLEDs (PhOLEDs).

Research has shown that dinuclear platinum complexes containing the this compound (2nq) ligand can be used to fabricate efficient OLEDs. rsc.org For instance, an OLED doped with the complex (2nq)₂Pt₂(μ-OXT)₂ produced a deep-red emission with a peak wavelength at 686 nm and achieved an external quantum efficiency (EQE) of 3.21%. rsc.org In contrast, a device using its isomer, (2niq)₂Pt₂(μ-OXT)₂, demonstrated a significant improvement, with a near-infrared emission peak at 704 nm, a much higher EQE of 8.86%, and a radiant emittance of 986 μW cm⁻². rsc.org These findings highlight how strategic ligand design, specifically using isomeric forms of naphthyl-quinoline ligands, can lead to the development of high-performance OLEDs with tailored emission characteristics. rsc.org The general utility of quinoline derivatives as luminescent materials for potential electroluminescent applications has been noted in various studies. nih.gov

Table 1: Electroluminescence Performance of Isomeric Platinum(II) Complexes in OLEDs

| Complex | Peak Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | Radiant Emittance (μW cm⁻²) |

|---|---|---|---|

| (2nq)₂Pt₂(μ-OXT)₂ | 686 | 3.21 | N/A |

| (2niq)₂Pt₂(μ-OXT)₂ | 704 | 8.86 | 986 |

Future Research Directions and Unexplored Avenues

Advancements in Sustainable Synthesis of 2-(2-Naphthyl)quinoline

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, hazardous reagents, and the generation of significant chemical waste. tandfonline.comresearchgate.netnih.gov The development of green and sustainable synthetic routes for this compound is a critical area for future research. The focus is on minimizing environmental impact by reducing waste, solvent consumption, and energy input. researchgate.net

Future research in this area should prioritize the following:

Development of Novel Catalytic Systems: Exploration of eco-friendly and reusable catalysts, such as solid acids (e.g., zeolites, Nafion), nanoparticles, and metal-organic frameworks (MOFs), can offer high efficiency and selectivity under milder reaction conditions. tandfonline.comorganic-chemistry.orgrsc.org For instance, a one-pot, three-component coupling reaction using a MOF-5 catalyst has shown excellent yields for 2,4-disubstituted quinolones. tandfonline.com